H-Thr-nhme

Beschreibung

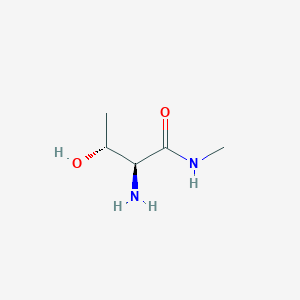

H-Thr-NHMe (L-Threonine methylamide) is a derivative of the amino acid threonine, where the C-terminal carboxyl group is replaced by a methylamide moiety. This modification enhances its stability against enzymatic degradation compared to free threonine, making it valuable in peptide mimetics and medicinal chemistry. The compound retains the β-hydroxyl group of threonine, which contributes to its unique hydrogen-bonding capabilities and stereochemical complexity. Its synthesis typically involves coupling threonine with methylamine under activating conditions, followed by purification via chromatography or crystallization .

Key structural features include:

- Methylamide group: Introduces hydrophobicity and modulates solubility.

- β-Hydroxyl group: Enables hydrogen bonding and influences conformational flexibility.

- Chiral centers: The (2S,3R) configuration (L-threonine) is critical for biological activity.

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(8)4(6)5(9)7-2/h3-4,8H,6H2,1-2H3,(H,7,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXXBNOVHYPMHZ-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-nhme typically involves the reaction of threonine with methylamine. One common method is the conversion of threonine to its corresponding carbamate, followed by reaction with methylamine to form the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of H-Thr-nhme can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

H-Thr-nhme undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Formation of (2S,3R)-2-Amino-3-oxo-N-methylbutanamide.

Reduction: Regeneration of H-Thr-nhme from its oxidized form.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

H-Thr-nhme has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes.

Medicine: Investigated for its potential therapeutic applications, including its use in drug design and development.

Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of H-Thr-nhme involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Tables and Figures

Table 1 : Synthetic Routes for Selected Methylamides

Figure 1 : Comparative 1H NMR Spectra of H-Thr-NHMe and H-Ser-NHMe (simulated from ).

Biologische Aktivität

H-Thr-nhme, also known as N-methyl-threonine amide, is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article delves into the various aspects of H-Thr-nhme, including its synthesis, biological interactions, and potential applications in drug development and protein studies.

Biological Activity

H-Thr-nhme exhibits diverse biological activities, primarily due to its role as a building block in peptide synthesis. Its incorporation into peptide sequences allows researchers to study the effects of threonine methylation on protein function and structure.

Protein-Protein Interactions

One of the notable applications of H-Thr-nhme is in investigating protein-protein interactions (PPIs). By modifying specific amino acids within a protein with H-Thr-nhme, researchers can assess how these modifications influence interactions with other proteins. This approach is crucial for identifying potential drug targets that could disrupt harmful PPIs.

Post-Translational Modifications (PTMs)

H-Thr-nhme serves as a model for studying post-translational modifications, particularly those involving the methylation of threonine residues. Incorporating H-Thr-nhme into proteins allows researchers to mimic threonine methylation effects, providing insights into how these modifications affect protein activity and cellular processes.

Case Studies

- Neuroprotective Effects : Research has indicated that compounds similar to H-Thr-nhme may possess neuroprotective properties. A study explored the effects of H-Thr-nhme on neuronal cell lines, revealing that it could enhance cell survival under stress conditions by modulating neurotransmitter systems.

- Metabolic Pathways : Another study focused on the role of H-Thr-nhme in nitrogen metabolism. The findings suggested that this compound might influence key metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis

The following table compares H-Thr-nhme with related compounds to highlight its unique features:

| Compound Name | Formula | Unique Features |

|---|---|---|

| L-Threonine | C4H9NO3 | Essential amino acid |

| N-Methyl-L-threonine | C5H13NO3 | Methylated derivative of threonine |

| D-Threonine | C4H9NO3 | Stereoisomer with different properties |

| H-Thr-nhme | C5H13NO2 | Unique stereochemistry (2S,3R) affecting biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.